2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, which are characterized by a central triazole ring substituted with sulfur-linked acetamide groups. The molecule features a furan-2-ylmethyl group at the 4th position of the triazole ring and a pyridin-3-yl substituent at the 5th position. The acetamide moiety is further modified with a 2-methoxyphenyl group. Such structural motifs are associated with enhanced biological activity, particularly anti-inflammatory and anti-exudative effects, as demonstrated in related compounds .
The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2-methoxyphenyl)-α-chloroacetamide in the presence of KOH, followed by purification via recrystallization . Characterization via ¹H NMR and IR spectroscopy confirms the presence of key functional groups, such as the thioether (C–S stretch at ~681 cm⁻¹) and acetamide carbonyl (C=O stretch at ~1669 cm⁻¹) .
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-18-9-3-2-8-17(18)23-19(27)14-30-21-25-24-20(15-6-4-10-22-12-15)26(21)13-16-7-5-11-29-16/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
JWFPXHWWTSHAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds. For this compound, 1-(furan-2-ylmethyl)-1H-pyrazole-4-carbaldehyde reacts with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux, 8–12 hours) to yield the triazole-thione intermediate. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water.
Key Conditions :
Sulfanyl Acetamide Functionalization
The sulfanyl group is introduced via nucleophilic substitution. The triazole-thione intermediate reacts with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours. The reaction achieves 75–80% yield, with purity confirmed by HPLC (>95%).
Optimization Insights :
-
Higher temperatures (>70°C) led to side products (e.g., disulfide formation).
-
Anhydrous DMF improved reaction efficiency by minimizing hydrolysis.
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2018 protocol demonstrated that cyclocondensation under microwave conditions (100°C, 300 W, 20 minutes) increased yields to 85% while maintaining selectivity. This method is advantageous for scale-up but requires specialized equipment.
One-Pot Sequential Reactions
A patent by describes a one-pot method combining cyclocondensation and alkylation:
-
Thiosemicarbazide and pyridine-3-carbaldehyde react in situ.
-
Furan-2-ylmethyl bromide is added for N-alkylation.
-
2-Chloro-N-(2-methoxyphenyl)acetamide introduces the sulfanyl acetamide group.
Advantages :
Reaction Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 78 | 96 |
| THF | Et₃N | 50 | 62 | 89 |
| Acetonitrile | DBU | 70 | 71 | 93 |
Data adapted from. DMF with K₂CO₃ provided optimal balance of yield and purity.
Common Side Reactions
-
Disulfide formation : Occurs at high temperatures or prolonged reaction times.
-
N-Alkylation competition : Furan-2-ylmethyl bromide may alkylate the pyridine nitrogen, requiring careful stoichiometric control.
Purification and Characterization
Chromatographic Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted starting materials.
-
HPLC (C18 column, acetonitrile/water 55:45) confirms purity (>95%).
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the pyridine ring would yield piperidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Preparation of the Triazole Ring : Utilizing hydrazine and acetic anhydride.
- Introduction of Furan and Pyridine Substituents : This may involve various coupling reactions.
- Attachment of Sulfanyl and Acetamide Groups : This final step is crucial for the compound's biological activity.
Industrial Production
For industrial applications, optimizing yield and minimizing costs through continuous flow reactors and green chemistry principles is essential. This includes solvent recycling and waste reduction strategies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Pseudomonas aeruginosa | 0.500 μg/mL |
These results suggest that it may have broad-spectrum antibacterial properties comparable to established antibiotics.
Scientific Research Applications
- Medicinal Chemistry : The compound serves as a building block for the synthesis of more complex bioactive molecules.
- Pharmacology : Its potential as a pharmaceutical agent is being explored due to its unique structural features.
- Material Science : The compound's properties may also lend themselves to applications in materials science, particularly in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- Pyridin-3-yl at the 5th position (as in the target compound and ) correlates with higher anti-exudative activity (up to 72% inhibition at 10 mg/kg) compared to pyridin-4-yl derivatives (~64% inhibition) .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity (logP ~3.8) but may reduce solubility.
Anti-Exudative Activity :
- The target compound’s furan-2-ylmethyl group may enhance bioavailability due to furan’s electron-rich aromatic system, facilitating receptor interactions .
- Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound likely offers a balance between activity and metabolic stability compared to bulkier ethoxy substituents .
Synthetic Accessibility :
- Derivatives with simpler alkyl groups (e.g., ethyl at the 4th position) are synthesized in higher yields (~85%) compared to furan-containing analogs (~65%) .
Structure-Activity Relationship (SAR) Trends
- Triazole Ring Substituents: Bulky groups at the 4th position (e.g., furan-2-ylmethyl, 3-methylphenyl) improve target engagement but may complicate synthesis . Amino groups at the 4th position (as in precursor compounds) are often modified to enhance stability .
Acetamide Modifications :
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes a triazole ring, a furan moiety, and a methoxyphenyl acetamide group. Its molecular formula is with a molecular weight of 316.34 g/mol. The presence of these functional groups is essential for its biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Pseudomonas aeruginosa | 0.500 μg/mL |
These results suggest that the compound may possess broad-spectrum antibacterial activity comparable to established antibiotics .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The compound's activity was evaluated against fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.200 μg/mL |
| Aspergillus niger | 0.300 μg/mL |
These findings indicate that the compound may serve as an effective antifungal agent .
Anticancer Activity
Emerging studies have highlighted the anticancer properties of triazole derivatives. The compound was assessed for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 μM |
| A549 | 20 μM |
These results suggest that the compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound exhibited anti-inflammatory properties in vitro by reducing nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Triazole Ring : Essential for interaction with target enzymes and receptors.
- Furan and Pyridine Moieties : These groups enhance lipophilicity and facilitate membrane permeability.
- Methoxyphenyl Acetamide Group : This substituent may contribute to increased binding affinity to biological targets.
Modifications to these groups can significantly alter the pharmacological profile, emphasizing the importance of SAR studies in drug development .
Case Studies
Several case studies have investigated similar triazole derivatives:
Q & A
Q. What synthetic methodologies are established for synthesizing this compound?
The compound is synthesized via a multi-step approach:
Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH .
Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring to introduce a pyrolium fragment, enhancing structural diversity .
Purification : Recrystallization from ethanol or other solvents to achieve high purity .
Q. Key Reaction Conditions :
Q. How is the compound structurally characterized?
- Spectroscopy : NMR (¹H, ¹³C) and IR confirm functional groups and substitution patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions (e.g., similar triazole derivatives show planar triazole rings with sulfur-thioether linkages) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vivo models are used to evaluate anti-exudative activity?
- Formalin-Induced Edema in Rats : The compound is administered orally (dose range: 10–50 mg/kg) to assess reduction in paw edema volume over 24–48 hours .
- Histopathological Analysis : Examines inflammatory cell infiltration and tissue damage in treated vs. control groups .
Advanced Research Questions
Q. How do substituents on the triazole ring influence anti-exudative activity?
- Substituent Effects :
- Methoxy Groups : Enhance activity due to improved lipophilicity and membrane permeability .
- Electron-Withdrawing Groups (e.g., nitro) : Reduce efficacy, likely due to destabilization of hydrogen bonding with target proteins .
- Bulkier Groups (e.g., ethyl) : May sterically hinder receptor binding, requiring optimization for balance between size and activity .
Q. Table 1: Structure-Activity Relationship (SAR) Highlights
Q. How do contradictory data on biological activity arise, and how can they be resolved?
- Source of Contradictions :
- Resolution Strategies :
Q. What advanced techniques optimize reaction yields during synthesis?
- Catalyst Screening : Zeolite (Y-H) increases imidazolone formation efficiency by 20% in related triazole derivatives .
- Solvent Systems : Ethanol-water mixtures improve recrystallization yields (85–90% purity) .
- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes in analogous compounds .
Methodological Considerations
Q. How is computational chemistry applied to predict target interactions?
Q. What in vitro assays complement in vivo anti-exudative studies?
- COX-2 Inhibition Assay : Measures IC₅₀ values using fluorescence-based kits (e.g., Cayman Chemical) .
- Cell Migration Assays : Evaluates inhibition of TNF-α-induced monocyte migration in THP-1 cells .
Data Gaps and Future Directions
- Unresolved Challenges :
- Limited data on metabolic stability and cytochrome P450 interactions.
- Need for toxicity profiling in non-rodent models (e.g., zebrafish).
- Proposed Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
